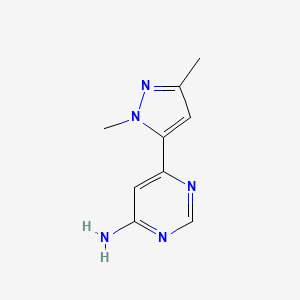

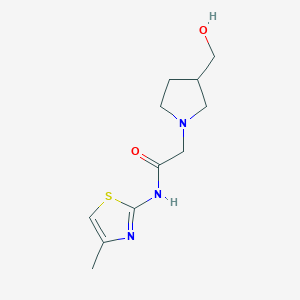

4-amino-6-(1,3-dimetil-1H-pirazol-5-il)pirimidina

Descripción general

Descripción

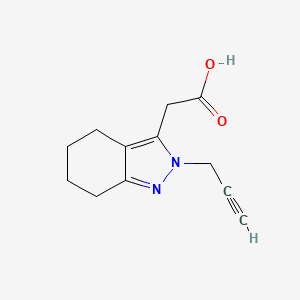

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antileishmaniales y Antimaláricas

El compuesto ha sido estudiado por su potencial en el tratamiento de enfermedades parasitarias como la leishmaniasis y la malaria. Un estudio de simulación molecular destacó su potente actividad antipromastigote in vitro, con un patrón de ajuste deseable en el sitio activo de la enzima diana, lo que lleva a una menor energía libre de unión .

Aplicaciones Antifúngicas

Los compuestos de pirimidina, que comparten un componente estructural con el compuesto en cuestión, se utilizan ampliamente en fungicidas como Fenarimol y Pirimethanil. Estos compuestos se han utilizado para controlar eficazmente las enfermedades fúngicas de las plantas .

Aplicaciones Antivirales

Se han sintetizado derivados de pirimidina para la evaluación antiviral. Por ejemplo, se crearon derivados de 6-(1H-1,2,3-triazol-1-il)pirimidina-2,4(1H,3H)-diona a través de una reacción que involucró 6-azido-1,3-dimetilúracilo, lo que sugiere posibles aplicaciones antivirales para compuestos similares .

Síntesis de Derivados

El compuesto sirve como precursor en la síntesis de varios derivados. Por ejemplo, se sintetizó una nueva serie de derivados de triazolo-tiadiazina utilizando un método de una sola olla, lo que indica la versatilidad del compuesto para crear estructuras farmacológicamente relevantes .

Aplicaciones de Catálisis

Se han informado derivados de bispirazol, que se pueden sintetizar a partir de compuestos pirazolílicos, por sus aplicaciones en catálisis. Estos derivados se han creado utilizando varios catalizadores homogéneos y heterogéneos, lo que demuestra la utilidad del compuesto en la química sintética .

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit tubulin polymerization , which could potentially disrupt the cytoskeleton and inhibit cell division.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation.

Result of Action

Similar compounds have shown superior antipromastigote activity , indicating that they may be effective in inhibiting the growth and proliferation of parasites.

Propiedades

IUPAC Name |

6-(2,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTFDJWPPKLJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)

![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)

![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)